molecular formula C16H19FN4O3 B2757173 N-(4-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide CAS No. 923232-82-0

N-(4-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide

Cat. No. B2757173
CAS RN: 923232-82-0
M. Wt: 334.351
InChI Key: GQKRGQJLWUQSHO-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide is a useful research compound. Its molecular formula is C16H19FN4O3 and its molecular weight is 334.351. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antipsychotic Agent Potential

One study explores the antipsychotic profiles of 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8- triazaspiro[4.5]decan-4-one and related compounds. These compounds showed promising results in biochemical and behavioral pharmacological test models predictive of antipsychotic efficacy, suggesting a reduced propensity for neurological side effects due to the significant separation between doses affecting behavior and those causing catalepsy in animal models (Wise et al., 1985).

ORL1 (Orphanin FQ/nociceptin) Receptor Agonists

Another research focused on the discovery of high-affinity ligands for the human ORL1 receptor, leading to the synthesis of optimized ligands. These compounds, including 8-(5-methyl-1,2,3,4-tetrahydro-naphthalen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, showed high affinity for the ORL1 receptor and behaved as full agonists in biochemical assays, indicating potential for development into new therapeutic agents (Röver et al., 2000).

Antiviral Evaluation

The antiviral activity of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives was evaluated, with some compounds showing strong activity against influenza A/H3N2 virus and human coronavirus 229E. This highlights the versatility of the spirothiazolidinone scaffold in generating new antiviral molecules (Apaydın et al., 2020).

Herbicidal Activity

Research on N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides revealed that these compounds exhibited herbicidal activities against dicotyledonous weeds, showing potential for agricultural applications (Wu et al., 2011).

Tyrosinase Inhibitory Activity

A study on 1,2,4-triazole-based compounds, including N-(4-fluorophenyl)-2-(5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide, demonstrated inhibitory activity against mushroom tyrosinase. This suggests their potential use as novel scaffolds for designing drugs against melanogenesis, with implications for cosmetic and dermatological treatments (Hassan et al., 2022).

properties

IUPAC Name

N-(4-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O3/c1-20-14(23)16(19-15(20)24)6-8-21(9-7-16)10-13(22)18-12-4-2-11(17)3-5-12/h2-5H,6-10H2,1H3,(H,18,22)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKRGQJLWUQSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)CC(=O)NC3=CC=C(C=C3)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide

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